3-(2-Ethoxyethoxy)benzofuran-2-carboxylic acid

Description

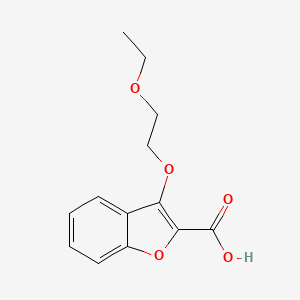

3-(2-Ethoxyethoxy)benzofuran-2-carboxylic acid is a benzofuran derivative characterized by a carboxylic acid group at position 2 and a 2-ethoxyethoxy substituent at position 2. This compound is of interest in medicinal chemistry due to the versatility of the benzofuran scaffold, which is frequently employed in drug discovery for its bioisosteric properties and metabolic stability .

Properties

Molecular Formula |

C13H14O5 |

|---|---|

Molecular Weight |

250.25 g/mol |

IUPAC Name |

3-(2-ethoxyethoxy)-1-benzofuran-2-carboxylic acid |

InChI |

InChI=1S/C13H14O5/c1-2-16-7-8-17-11-9-5-3-4-6-10(9)18-12(11)13(14)15/h3-6H,2,7-8H2,1H3,(H,14,15) |

InChI Key |

FTHBBCBOBGDLAY-UHFFFAOYSA-N |

Canonical SMILES |

CCOCCOC1=C(OC2=CC=CC=C21)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Key Steps:

-

Synthesis of 3-(2-Ethoxyethoxy)coumarin :

-

Perkin Rearrangement :

Advantages : High yield (>95%), rapid reaction time.

Limitations : Requires custom synthesis of the coumarin precursor.

Palladium-catalyzed Suzuki coupling enables modular introduction of the 2-ethoxyethoxy group at the benzofuran 3-position. This approach, adapted from studies on osteogenic benzofuran derivatives, involves:

Reaction Sequence:

-

Bromination of Benzofuran-2-carboxylate :

-

Suzuki Coupling :

-

Ester Hydrolysis :

Typical Yields :

Critical Considerations :

-

Boronate synthesis requires alkylation of 4-bromophenol with 2-ethoxyethyl bromide.

-

Steric hindrance from the 2-ethoxyethoxy group may reduce coupling efficiency.

Method 3: Nucleophilic Substitution on Brominated Benzofuran

Direct substitution at the benzofuran 3-position provides a cost-effective route, particularly for small-scale synthesis.

Protocol:

-

3-Bromobenzofuran-2-carboxylic Acid Synthesis :

-

Etherification :

Yield Optimization :

-

Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) improves etherification efficiency to ~70%.

Method 4: Michael Addition-Cyclization Approach

This two-step strategy, inspired by Henke and Frontier’s work on 3-ethoxycarbonyl benzofurans, involves:

Procedure:

-

Michael Addition :

-

Cyclization :

-

Hydrolysis :

Yield Profile :

Comparative Analysis of Synthetic Routes

Chemical Reactions Analysis

Types of Reactions: 3-(2-Ethoxyethoxy)benzofuran-2-carboxylicacid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The ethoxyethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C13H14O5

- Molecular Weight : 250.25 g/mol

- IUPAC Name : 3-(2-Ethoxyethoxy)-1-benzofuran-2-carboxylic acid

- Canonical SMILES : CC1=CC2=C(C=C1)OC(=C2OCCOCC)C(=O)O

The compound's structure features an ethoxyethoxy group that influences its solubility and reactivity, making it a candidate for various applications in drug development and material science.

Medicinal Chemistry

3-(2-Ethoxyethoxy)benzofuran-2-carboxylic acid has shown promise as a building block in the synthesis of more complex molecules. Its derivatives are investigated for potential therapeutic properties, particularly in the treatment of various diseases.

- Anticancer Activity : Research indicates that this compound exhibits significant antiproliferative effects against several cancer cell lines. For instance, studies have shown that it can induce apoptosis in breast cancer cells (e.g., MDA-MB-231) with IC50 values indicating effective concentrations for treatment.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 | 2.52 | Induces apoptosis via caspase activation |

| MCF-7 | 3.10 | Cell cycle arrest |

Enzyme Inhibition Studies

The compound has been evaluated for its inhibitory effects on carbonic anhydrases (CAs), enzymes that play critical roles in tumorigenicity and pH regulation within tumors. The results indicate that it acts as a submicromolar inhibitor, which is significant for cancer therapy.

| Enzyme | Inhibition Constant (KI) |

|---|---|

| hCA IX | 0.91 µM |

| hCA XII | 0.88 µM |

These findings suggest that this compound could be a valuable candidate in developing new anticancer agents targeting these enzymes.

The compound exhibits diverse biological activities, including antimicrobial properties against various strains of bacteria and fungi. This characteristic is crucial for exploring its potential as a new antimicrobial agent.

Study 1: Anticancer Efficacy

In a study assessing the anticancer properties of this compound, researchers observed that treatment with the compound led to increased apoptosis in MDA-MB-231 cells, evidenced by elevated caspase-3 activation.

Study 2: Enzymatic Inhibition

Another investigation focused on the compound's ability to inhibit specific enzymes relevant to cancer metabolism. The results indicated effective inhibition of carbonic anhydrases, highlighting its potential role in cancer treatment strategies.

Mechanism of Action

The mechanism of action of 3-(2-Ethoxyethoxy)benzofuran-2-carboxylicacid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Benzofuran-2-carboxylic Acid Derivatives

3-(3-(Naphthalen-1-yloxy)propyl)benzofuran-2-carboxylic acid (Compound 26)

- Structure : Features a naphthyloxypropyl group at position 3 instead of ethoxyethoxy.

- Synthesis : Prepared via alkylation of 3-methylbenzofuran-2-carboxylic acid with 1-(2-bromoethoxy)naphthalene .

- Key Data :

- Comparison : The bulkier naphthyl group may reduce solubility in polar solvents compared to the ethoxyethoxy analogue but could enhance binding affinity to hydrophobic targets like Mcl1 .

5-Chloro-3-(3-(naphthalen-1-yloxy)propyl)benzofuran-2-carboxylic acid (Compound 68)

- Structure : Chlorine substitution at position 5 adds electron-withdrawing effects.

- Synthesis : Derived from 5-chloro-3-methylbenzofuran-2-carboxylic acid .

- Key Data :

- Comparison : The chlorine atom increases molecular weight and may improve metabolic stability but could reduce solubility .

3-Methylbenzofuran-2-carboxylic Acid

- Structure : Lacks the ethoxyethoxy group; instead, a methyl group is present at position 3.

- Synthesis : Prepared via bromination and subsequent esterification/hydrolysis .

- Key Data :

- Comparison : Simpler structure with lower molecular weight (190.2 g/mol) but reduced lipophilicity, limiting bioavailability in hydrophobic environments .

3-(4-Chloro-phenylsulfanylmethyl)-benzofuran-2-carboxylic Acid

- Structure : Contains a sulfanylmethyl group linked to a chlorophenyl ring.

- Synthesis : Custom synthesis via halogenated intermediates (e.g., bromomethyl derivatives) .

- Key Data :

Physicochemical Properties

| Compound | Substituent (Position 3) | Molecular Weight (g/mol) | Solubility Trends | Key Functional Groups |

|---|---|---|---|---|

| 3-(2-Ethoxyethoxy)benzofuran-2-COOH | 2-ethoxyethoxy | 266.3 (estimated) | Moderate in polar solvents | Ether, carboxylic acid |

| 3-(Naphthyloxypropyl)-benzofuran-2-COOH | Naphthyloxypropyl | 347.2 | Low in water | Aromatic ether, carboxylic acid |

| 5-Chloro-3-(naphthyloxypropyl)-benzofuran-2-COOH | Naphthyloxypropyl + Cl | 381.1 | Very low in water | Chlorine, ether, carboxylic acid |

| 3-Methylbenzofuran-2-COOH | Methyl | 190.2 | High in polar solvents | Methyl, carboxylic acid |

| 3-(Chloro-phenylsulfanylmethyl)-benzofuran-2-COOH | Sulfanylmethyl + Cl | 318.8 | Low in water | Thioether, chlorine, carboxylic acid |

Notes:

- The ethoxyethoxy group balances lipophilicity and solubility, making it more versatile in drug formulations than highly hydrophobic (naphthyl) or polar (methyl) analogues .

- Chlorine and sulfanylmethyl groups introduce steric and electronic effects that may influence binding to targets like kinases or proteases .

Ischemic Cell Death Inhibition

- 3-[2-(4-Nitro-phenylsulfanyl)-acetylamino]-benzofuran-2-carboxylic acid ester (Compound 10): EC50: 0.532 μM; % Cell death = 6.18% .

- 4-Chloro-3-[3-(pyridin-2-ylsulfanyl)-propionylamino]-benzofuran-2-carboxylic ester (Compound 18): EC50: 0.557 μM; % Cell death = 7.02% .

Mcl1 Inhibition

- Compound 26 (naphthyloxypropyl derivative) showed potent binding to Mcl1, a protein critical in apoptosis regulation . The ethoxyethoxy analogue’s smaller substituent may reduce affinity but improve solubility for systemic delivery.

Biological Activity

3-(2-Ethoxyethoxy)benzofuran-2-carboxylic acid is a compound belonging to the benzofuran family, which is recognized for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The unique structure of this compound includes an ethoxyethoxy substituent that enhances its solubility and reactivity compared to other benzofuran derivatives. The compound's molecular formula is CHO, with a molecular weight of 250.29 g/mol.

Biological Activities

Research indicates that this compound exhibits several important biological activities:

- Anticancer Activity : Preliminary studies suggest that benzofuran derivatives can inhibit cancer cell growth. For instance, related compounds have shown promising results against various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231) . The compound's structure may contribute to its ability to induce apoptosis and disrupt the cell cycle in cancer cells.

- Enzyme Inhibition : Interaction studies reveal that this compound has binding affinity with specific enzymes and receptors. It has been noted for its potential as a selective inhibitor of SIRT2, with half-maximal inhibitory concentration (IC) values in the micromolar range . This suggests a role in metabolic regulation and potential therapeutic applications in diseases related to SIRT2 activity.

- Mitochondrial Effects : Benzofuran derivatives have shown effects on mitochondrial function, influencing oxygen consumption rates and mitochondrial swelling, which are critical in understanding their cytotoxic mechanisms .

The mechanisms through which this compound exerts its biological effects include:

- Induction of Apoptosis : The compound has been observed to promote apoptosis in cancer cells through mechanisms involving mitochondrial pathways and caspase activation.

- Cell Cycle Arrest : Studies indicate that treatment with this compound can lead to cell cycle arrest at various phases, particularly G2-M phase, thereby inhibiting cell proliferation .

- Interaction with Carbonic Anhydrases : Some benzofuran derivatives have been identified as inhibitors of carbonic anhydrases (CAs), which are crucial for regulating pH and bicarbonate levels in tissues. This interaction may contribute to their anticancer properties by affecting tumor microenvironment dynamics .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Similarity | Unique Features |

|---|---|---|

| Benzofuran-2-carboxylic acid | 1.00 | Simpler structure without ethoxyethoxy group |

| 2-Ethoxybenzofuran | 0.89 | Contains a single ethoxy group |

| 3-(2-Methoxyethoxy)benzofuran-2-carboxylic acid | 0.85 | Contains a methoxy group instead of ethoxyethoxy |

| 5-Hydroxybenzofuran-2-carboxylic acid | 0.84 | Hydroxy substituent impacts solubility and reactivity |

| 3-Methylbenzofuran-2-carboxylic acid | 0.83 | Methyl group may alter biological activity |

The ethoxyethoxy group in this compound distinguishes it from others, potentially enhancing its solubility and bioavailability.

Case Studies

Several case studies have highlighted the efficacy of benzofuran derivatives:

- Antitumor Activity : A study evaluated the antiproliferative effects of various benzofuran derivatives on MCF-7 cells, revealing that certain modifications greatly enhanced their activity, suggesting similar potential for this compound .

- SIRT Inhibition : Research on SIRT inhibitors demonstrated that modifications to the benzofuran core could lead to significant improvements in inhibitory potency against SIRT enzymes, indicating a pathway for optimizing this compound for therapeutic use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.